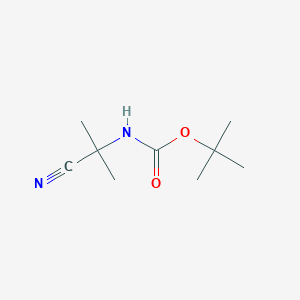

tert-Butyl (2-cyanopropan-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound with the molecular formula C9H16N2O2. It is used in various chemical syntheses, particularly in the preparation of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. This compound is known for its stability and versatility in organic synthesis.

Applications De Recherche Scientifique

tert-Butyl (2-cyanopropan-2-yl)carbamate has several scientific research applications, including:

Chemistry: It is used in the synthesis of tetrasubstituted pyrroles and other complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (2-cyanopropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-cyanopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amines, substituted carbamates, and various oxidation products. The specific products depend on the reaction conditions and the reagents used.

Mécanisme D'action

The mechanism of action of tert-Butyl (2-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to tert-Butyl (2-cyanopropan-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific structure and reactivity. It offers distinct advantages in organic synthesis, such as stability and versatility, making it a valuable compound in various chemical and industrial applications.

Activité Biologique

tert-Butyl (2-cyanopropan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and enzyme interaction studies. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 184.24 g/mol. The presence of a tert-butyl group introduces significant steric hindrance, influencing its reactivity compared to simpler carbamates. The compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting metabolic pathways significantly. The exact molecular targets remain under investigation; however, preliminary studies suggest potential immunosuppressive properties, which could be useful in therapeutic contexts.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

| Biological Activity | Description | Mechanism |

|---|---|---|

| Enzyme Interaction | Engages with various enzymes influencing metabolic pathways | Acts as a substrate or inhibitor |

| Receptor Binding | Potential interactions with receptors affecting signaling pathways | Modulates receptor activity |

| Immunosuppressive Effects | May exhibit properties that suppress immune responses | Underlying mechanisms still being elucidated |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that modifications to the compound's structure can significantly influence its inhibitory efficacy on enzyme activity, suggesting a structure-activity relationship that warrants further exploration .

- Pharmacological Applications : The compound has been investigated for its potential role in drug development. Its ability to modulate enzyme activity positions it as a candidate for creating new therapeutic agents targeting various diseases. For example, ongoing research into its immunosuppressive effects may lead to applications in treating autoimmune disorders .

- Comparative Studies : Comparisons with structurally similar compounds reveal unique characteristics of this compound. Notably, compounds like Benzyl (1-cyanopropan-2-yl)carbamate and Methyl carbamate exhibit different reactivity profiles due to variations in steric hindrance and electronic effects . This highlights the importance of structural features in determining biological activity.

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific mechanisms through which this compound interacts with enzymes and receptors will enhance understanding of its pharmacological potential.

- Therapeutic Applications : Exploring its immunosuppressive properties could lead to novel treatments for autoimmune diseases or organ transplant rejection.

- Structural Modifications : Synthesizing derivatives with altered structures may yield compounds with improved efficacy or selectivity for particular biological targets.

Propriétés

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.